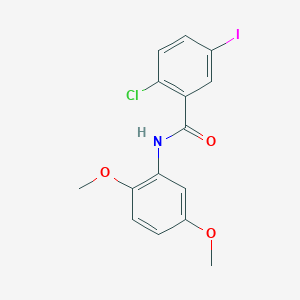![molecular formula C21H24N2O2 B343236 2-(4-tert-butylphenyl)-N-[(Z)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]cyclopropane-1-carboxamide](/img/structure/B343236.png)
2-(4-tert-butylphenyl)-N-[(Z)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]cyclopropane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-tert-butylphenyl)-N’-[3-(2-furyl)-2-propenylidene]cyclopropanecarbohydrazide is an organic compound with a complex structure that includes a cyclopropane ring, a furan ring, and a hydrazide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenyl)-N’-[3-(2-furyl)-2-propenylidene]cyclopropanecarbohydrazide typically involves multiple steps. One common method starts with the preparation of 4-tert-butylphenyl hydrazine, which is then reacted with 3-(2-furyl)-2-propenal under specific conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-tert-butylphenyl)-N’-[3-(2-furyl)-2-propenylidene]cyclopropanecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
2-(4-tert-butylphenyl)-N’-[3-(2-furyl)-2-propenylidene]cyclopropanecarbohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Mecanismo De Acción
The mechanism of action of 2-(4-tert-butylphenyl)-N’-[3-(2-furyl)-2-propenylidene]cyclopropanecarbohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its hydrazide and furan moieties. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-tert-Butylphenyl 3-(2-furyl)-2-propenoate: Similar structure but lacks the cyclopropane and hydrazide groups.
4-tert-Butylphenol: Contains the tert-butylphenyl group but lacks the furan and cyclopropane rings.
2,4-bis(2,4,6-tri-tert-butylphenyl)-1,3-diphosphacyclobutene: Contains tert-butylphenyl groups but has a different core structure.
Uniqueness
2-(4-tert-butylphenyl)-N’-[3-(2-furyl)-2-propenylidene]cyclopropanecarbohydrazide is unique due to its combination of a cyclopropane ring, a furan ring, and a hydrazide group
Propiedades
Fórmula molecular |
C21H24N2O2 |
|---|---|
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
2-(4-tert-butylphenyl)-N-[(Z)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C21H24N2O2/c1-21(2,3)16-10-8-15(9-11-16)18-14-19(18)20(24)23-22-12-4-6-17-7-5-13-25-17/h4-13,18-19H,14H2,1-3H3,(H,23,24)/b6-4+,22-12- |
Clave InChI |
RXKHWNZQQKYXPG-MDBPQJRPSA-N |
SMILES isomérico |
CC(C)(C)C1=CC=C(C=C1)C2CC2C(=O)N/N=C\C=C\C3=CC=CO3 |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CC2C(=O)NN=CC=CC3=CC=CO3 |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C2CC2C(=O)NN=CC=CC3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(2,3-dibromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(2,5-dichlorophenoxy)acetohydrazide](/img/structure/B343155.png)
![3-[(E)-{2-[(2,5-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate](/img/structure/B343156.png)
![N'-[(2E,3E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-ylidene]-2-(2,5-dichlorophenoxy)acetohydrazide](/img/structure/B343157.png)
![N'-{(Z)-[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-(2,5-dichlorophenoxy)acetohydrazide](/img/structure/B343158.png)
![(6E)-4-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enylidene]amino]-6-(3H-1,3-benzoxazol-2-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B343161.png)
![(1E,2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-[2-(4-TERT-BUTYLPHENYL)-1,3-BENZOXAZOL-5-YL]PROP-2-EN-1-IMINE](/img/structure/B343162.png)
![(6Z)-4-benzyl-6-[[(2-phenyl-1,3-benzoxazol-5-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B343163.png)
![2-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-iodobenzamide](/img/structure/B343166.png)
![2-chloro-5-iodo-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B343167.png)

![2-chloro-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-iodobenzamide](/img/structure/B343171.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-5-iodobenzamide](/img/structure/B343173.png)
![2-chloro-5-iodo-N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B343174.png)
![2-chloro-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-5-iodobenzamide](/img/structure/B343175.png)
